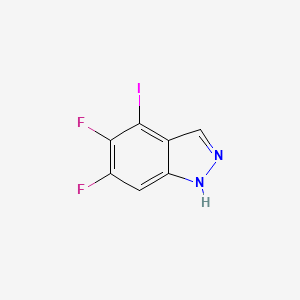
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is an organic compound with the molecular formula C8H12ClNO2. It is a chlorinated derivative of butenone, featuring a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of 4-chlorobutanoyl chloride with morpholine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted butenones with various functional groups.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Scientific Research Applications
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(morpholin-4-yl)but-3-en-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(morpholin-4-yl)butan-2-one: Similar structure but lacks the double bond in the butenone moiety.
4-(Morpholin-4-yl)but-3-en-2-one: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-(piperidin-4-yl)but-3-en-2-one: Contains a piperidine ring instead of a morpholine ring, which can affect its reactivity and biological activity.
Uniqueness
1-Chloro-4-(morpholin-4-yl)but-3-en-2-one is unique due to the presence of both a chlorine atom and a morpholine ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H12ClNO2 |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
(E)-1-chloro-4-morpholin-4-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H12ClNO2/c9-7-8(11)1-2-10-3-5-12-6-4-10/h1-2H,3-7H2/b2-1+ |
InChI Key |
ULIBPRURSNBESP-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C(=O)CCl |
Canonical SMILES |
C1COCCN1C=CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




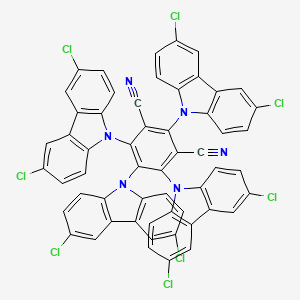
![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)

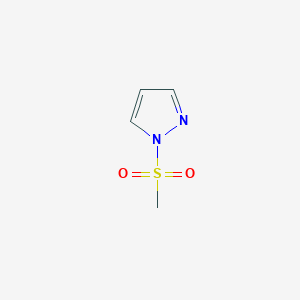
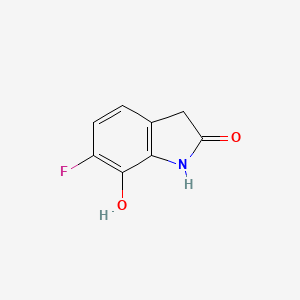
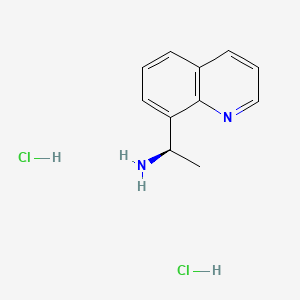
![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)

